Regioisomeric Differentiation: 2-Benzothiazolyl vs. 3-Benzothiazolyl 1,1‑Dioxide Anti‑TB Activity
In the anti‑tubercular benzothiazole–pyrimidine hybrid series, the 2‑benzothiazolyl connectivity (exemplified by the target compound) preserves potent MIC values against drug‑sensitive M. tuberculosis, while the 3‑benzothiazolyl 1,1‑dioxide regioisomer (3‑[4‑(2,5,6‑trimethylpyrimidin‑4‑yl)piperazin‑1‑yl]‑1,2‑benzothiazole 1,1‑dioxide) shows substantially weaker activity. This head‑to‑head regioisomeric comparison demonstrates that the 2‑attachment is essential for anti‑TB potency [1].
| Evidence Dimension | Antimycobacterial activity against M. tuberculosis H37Rv (ATCC 25177) |
|---|---|
| Target Compound Data | MIC = 0.24–0.98 µg/mL (range for active 2‑benzothiazolyl hybrids 5b, 5c, 12, 15) |
| Comparator Or Baseline | 3‑[4‑(2,5,6‑trimethylpyrimidin‑4‑yl)piperazin‑1‑yl]‑1,2‑benzothiazole 1,1‑dioxide (compound 8): MIC >62.5 µg/mL |
| Quantified Difference | ≥64‑fold superiority of 2‑benzothiazolyl regioisomer |
| Conditions | Microdilution assay; M. tuberculosis ATCC 25177; 7H9 broth; 37°C, 7–14 days |
Why This Matters
This regioisomeric specificity means that procurement of the 3‑benzothiazolyl 1,1‑dioxide analog (a commonly available alternative) will not deliver the low‑micromolar anti‑TB activity required for hit‑to‑lead programs.
- [1] Hemeda, L.R., et al. Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis. J. Enzyme Inhib. Med. Chem. 2023, 38, 2250575. View Source
